Isopropylborate
Description
BenchChem offers high-quality Isopropylborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
67417-43-0 |
|---|---|
Molecular Formula |
C3H7BO3-2 |
Molecular Weight |
101.90 g/mol |
IUPAC Name |
dioxido(propan-2-yloxy)borane |
InChI |
InChI=1S/C3H7BO3/c1-3(2)7-4(5)6/h3H,1-2H3/q-2 |
InChI Key |
SURBAJYBTYLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Triisopropyl Borate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of triisopropyl borate from boric acid and isopropanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a deep understanding of the reaction's mechanistic underpinnings, practical experimental considerations, and industrial scale-up strategies. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only replicate the synthesis but also to innovate upon it. The content herein is grounded in authoritative sources and presents detailed, self-validating protocols, quantitative data summaries, and visual representations of the core chemical processes.
Introduction: The Versatility of Triisopropyl Borate
Triisopropyl borate, a clear, colorless liquid, is a versatile and indispensable reagent in modern organic chemistry. Its utility spans a wide range of applications, from being a key precursor in the synthesis of boronic acids and their esters for Suzuki-Miyaura cross-coupling reactions to serving as a Lewis acid catalyst in various organic transformations.[1][2] In the pharmaceutical and agrochemical industries, the carbon-carbon bonds forged via these methods are fundamental to the construction of complex molecular architectures.[2] Beyond organic synthesis, triisopropyl borate finds application as a boron diffusion source in the semiconductor industry, highlighting its importance in materials science.[3] Given its broad applicability, a thorough understanding of its synthesis is crucial for any professional engaged in advanced chemical research and development.
The Chemical Foundation: Understanding the Esterification of Boric Acid
The synthesis of triisopropyl borate from boric acid and isopropanol is fundamentally an esterification reaction. This process involves the reaction of an acid (boric acid) with an alcohol (isopropanol) to form an ester (triisopropyl borate) and water. The overall balanced chemical equation for this reaction is:
B(OH)₃ + 3 (CH₃)₂CHOH ⇌ B(OCH(CH₃)₂)₃ + 3 H₂O
This reaction is a reversible equilibrium.[4][5] To achieve a high yield of the desired product, the equilibrium must be shifted to the right, in favor of the triisopropyl borate. This is typically accomplished by removing one of the products, most commonly water, from the reaction mixture as it is formed.
Mechanistic Insights
The esterification of boric acid is believed to proceed through a series of nucleophilic substitution reactions at the boron center. While boric acid itself can act as a weak Lewis acid, the reaction is often facilitated by the principles of Le Chatelier. The lone pair of electrons on the oxygen atom of the isopropanol acts as a nucleophile, attacking the electron-deficient boron atom of boric acid. This is followed by the elimination of a molecule of water. This process is repeated three times to form the final triisopropyl borate product.
Experimental Protocols: From the Benchtop to Industrial Production
The synthesis of triisopropyl borate can be approached through several methods, each with its own advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available equipment.
Laboratory-Scale Synthesis: Azeotropic Dehydration
For laboratory-scale preparations, azeotropic dehydration is the most common and efficient method for driving the esterification equilibrium towards the product.[6][7] This technique relies on the use of an entraining solvent that forms a low-boiling azeotrope with water. As the reaction mixture is heated, the water-entrainer azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus, effectively removing water from the system.
Materials:
-
Boric acid (1.0 mol)
-
Isopropanol (3.3 mol)[7]
-
Cyclohexane or Toluene (as azeotropic agent)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add boric acid and isopropanol. Add the azeotropic agent (e.g., cyclohexane). The volume of the azeotropic agent should be sufficient to fill the Dean-Stark trap.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The azeotrope of cyclohexane and water will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This typically takes several hours. The reaction temperature will gradually rise as the water is removed.
-
Solvent Removal: Once the reaction is complete, reconfigure the apparatus for simple distillation. Distill off the azeotropic agent and any excess isopropanol.
-
Product Distillation: The crude triisopropyl borate is then purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for triisopropyl borate (approximately 138-140 °C at atmospheric pressure).
-
Drying and Storage: The purified product can be further dried over a suitable drying agent like anhydrous magnesium sulfate and then stored under an inert atmosphere to prevent hydrolysis.
Industrial-Scale Production: Reactive Distillation
On an industrial scale, the synthesis of triisopropyl borate is often carried out using a reactive distillation process.[6][8] This highly efficient technique combines the chemical reaction and the separation of products in a single unit. The reactants are fed into a distillation column where the reaction occurs. The more volatile products (water and azeotropic agent) are continuously removed from the top of the column, while the less volatile product (triisopropyl borate) is collected at the bottom.
This method offers several advantages over traditional batch processes, including:
-
Increased Conversion: Continuous removal of water drives the equilibrium towards near-complete conversion.
-
Energy Savings: The heat of reaction can be utilized for the distillation process.
-
Reduced Reaction Time: The integration of reaction and separation significantly shortens the production cycle.[6]
A typical industrial process involves feeding boric anhydride (or boric acid), isopropanol, and an azeotropic agent like cyclohexane into a distillation tower.[6][8] The reaction and separation occur concurrently within the column, leading to a continuous output of high-purity triisopropyl borate.[6]
Quantitative Data Summary
| Parameter | Laboratory-Scale (Azeotropic) | Industrial-Scale (Reactive Distillation) | Reference |
| Starting Materials | Boric Acid, Isopropanol | Boric Anhydride/Boric Acid, Isopropanol | [6][7] |
| Azeotropic Agent | Cyclohexane, Toluene | Cyclohexane | [6][8] |
| Reaction Temperature | Reflux temperature of the mixture | 80-100 °C (in the reboiler) | [6] |
| Pressure | Atmospheric | 0.1 MPa | [6] |
| Typical Yield | >90% | High, continuous production | [9] |
| Purification Method | Fractional Distillation | Continuous Rectification | [6][8] |
Safety and Handling
Triisopropyl borate is a flammable liquid and should be handled with appropriate safety precautions.[10][11][12] It is also sensitive to moisture and will hydrolyze back to boric acid and isopropanol upon contact with water. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
Key Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ground and bond containers when transferring the material to prevent static discharge.[10][11][12]
Conclusion
The synthesis of triisopropyl borate from boric acid and isopropanol is a well-established and scalable process that is critical to various sectors of the chemical industry. By understanding the underlying principles of esterification and equilibrium, and by employing appropriate techniques for water removal, researchers and production chemists can efficiently produce this valuable reagent. The choice between laboratory-scale azeotropic dehydration and industrial-scale reactive distillation depends on the specific requirements of the application, but both methods are capable of delivering high yields of pure product. A commitment to safety and proper handling is paramount when working with this flammable and moisture-sensitive compound.
References
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(a) The synthesis of tri-isopropyl borate. (b) The synthesis of N , N -dibenzyl - ResearchGate. (URL: [Link])
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The Chemical Properties and Industrial Uses of Triisopropyl Borate. (URL: [Link])
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Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
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Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. (URL: [Link])
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Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem - NIH. (URL: [Link])
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])
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Does boric acid catalyze esterifications with isopropanol? - Chemistry Stack Exchange. (URL: [Link])
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Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (URL: [Link])
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Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC. (URL: [Link])
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Boric Acid Catalyzed Methyl Esterification of Sugar Acids - Griffith Research Online. (URL: [Link])
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Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. (URL: [Link])
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Borate esters - Wikipedia. (URL: [Link])
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triisopropyl borate CAS number and chemical identifiers
An In-Depth Technical Guide to Triisopropyl Borate for Researchers and Drug Development Professionals
Introduction
Triisopropyl borate (CAS No. 5419-55-6) is a versatile and essential reagent in modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] As a stable, easily handled liquid, it serves as a primary precursor for the formation of boronic acids and their corresponding esters, which are fundamental building blocks in the construction of complex organic molecules.[1] Its pivotal role in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has cemented its importance in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds.[1] This guide provides an in-depth examination of its chemical identity, properties, core reactivity, applications in drug development, and protocols for its safe and effective use.
Part 1: Chemical Identity and Identifiers
Precise identification of a chemical substance is paramount for regulatory compliance, safety, and experimental reproducibility. Triisopropyl borate is known by a variety of synonyms and is classified under several international numbering systems.
| Identifier | Value |
| CAS Number | 5419-55-6[2] |
| IUPAC Name | tris(propan-2-yl) borate[3] |
| Molecular Formula | C9H21BO3[2] |
| Molecular Weight | 188.07 g/mol [2] |
| EC Number | 226-529-9 |
| UN Number | 2616[4] |
| InChI Key | NHDIQVFFNDKAQU-UHFFFAOYSA-N[3] |
| SMILES | CC(C)OB(OC(C)C)OC(C)C[3] |
| Synonyms | Boric Acid Triisopropyl Ester, Isopropyl Borate, Boron Isopropoxide, Triisopropoxyborane, Triisopropyl Orthoborate[2][5] |
Part 2: Physicochemical Properties
The physical and chemical properties of triisopropyl borate dictate its handling, storage, and application in various reaction conditions. It is a colorless, highly flammable liquid that is sensitive to moisture.[6]
| Property | Value |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 139 - 141 °C at 1013 hPa[7] |
| Melting Point | -59 °C[7] |
| Density | 0.815 - 0.82 g/cm³ at 20-25 °C[7][8] |
| Flash Point | 17 °C (closed cup)[7] |
| Vapor Pressure | 100 hPa at 75 °C[7] |
| Solubility | Insoluble in water; miscible with ethanol, ether, isopropanol, and benzene[5][9] |
| Refractive Index | ~1.3740 - 1.3800 at 20°C[3][10] |
Part 3: Core Reactivity and Synthetic Utility
The synthetic utility of triisopropyl borate is primarily derived from its function as an efficient precursor to boronic acids and esters, which are key intermediates in palladium-catalyzed cross-coupling reactions.
Precursor to Boronic Acids and Esters
Triisopropyl borate is widely used as a reagent for the preparation of boronic acids and their esters.[8][11] This transformation is foundational for the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds. The high purity of triisopropyl borate is critical in these syntheses as it leads to cleaner reactions and higher yields, which is essential for scalable API production.[1]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[1] Triisopropyl borate is instrumental in this process as the starting point for creating the necessary organoboron species. The general workflow involves the formation of a boronic ester from an aryl halide or triflate, which then participates in the catalytic cycle with another aryl halide.
Caption: Workflow of Suzuki-Miyaura Coupling using Triisopropyl Borate.
Lewis Acid Catalysis and Other Reactions
Beyond its role in boronic ester synthesis, triisopropyl borate also functions as a Lewis acid catalyst in various organic transformations.[5] These include esterification, transesterification, and condensation reactions.[5] It is also employed in specialized reactions like the ortho-borylation of naphthalenes, further highlighting its versatility in introducing boron functionalities into organic molecules for subsequent chemical modification.[1][8]
Part 4: Applications in Pharmaceutical Research and Drug Development
The properties of triisopropyl borate make it an invaluable tool for medicinal chemists and drug development professionals.
Synthesis of Complex APIs
The efficient and selective formation of C-C bonds enabled by triisopropyl borate-derived intermediates is crucial for synthesizing complex drug molecules.[1] Many modern pharmaceuticals feature biaryl or heteroaryl-aryl linkages, structures that are readily assembled using Suzuki-Miyaura chemistry.
Development of Boron-Containing Therapeutics
Boron-containing compounds are an emerging class of therapeutics with significant potential.[12] Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a successful boron-containing drug.[13] Triisopropyl borate serves as a key boron source for the synthesis of such innovative therapeutic agents.[12]
Enhancing Physicochemical Properties
The incorporation of boron-containing moieties, facilitated by reagents like triisopropyl borate, can be used to modulate the physicochemical properties of drug candidates.[12] This can lead to improved solubility, bioavailability, and metabolic stability, ultimately enhancing the efficacy and delivery of therapeutic agents.[12]
Caption: Key applications of Triisopropyl Borate in synthesis and drug development.
Part 5: Experimental Protocol: Synthesis of an Aryl Boronic Ester
This protocol describes a general, self-validating procedure for the synthesis of an aryl boronic ester from an aryl halide using triisopropyl borate, a common first step for a Suzuki-Miyaura coupling.
Objective: To synthesize an aryl boronic ester for use in subsequent cross-coupling reactions.
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
Triisopropyl borate
-
Anhydrous solvent (e.g., THF or Toluene)
-
Strong, non-nucleophilic base (e.g., n-BuLi or Grignard reagent)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Anhydrous MgSO4 or Na2SO4 for drying
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the aryl halide in the anhydrous solvent within the flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation/Grignard Formation: Slowly add the organolithium or Grignard reagent (e.g., n-BuLi) dropwise via the dropping funnel. The reaction is self-validating; a persistent color change often indicates the formation of the organometallic intermediate. Maintain the temperature at -78 °C for the duration of the addition and for an additional 30-60 minutes to ensure complete formation.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. The causality here is critical: adding the borate to the cold organometallic species prevents side reactions and maximizes yield.
-
Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of the saturated aqueous NH4Cl solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel, add an organic solvent (e.g., ethyl acetate), and wash with brine. Separate the organic layer, dry it over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude boronic ester.
-
Purification: The crude product can be purified by column chromatography or distillation as required.
Part 6: Safety, Handling, and Storage
Triisopropyl borate is a hazardous chemical that requires careful handling to mitigate risks. It is a highly flammable liquid and vapor and can cause eye irritation.[7][10][14]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids, Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour[7] |
| Eye Irritation, Category 2A | ❗ | Warning | H319: Causes serious eye irritation[14] |
Safe Handling and Engineering Controls
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical and lighting equipment.
-
Static Discharge: Take precautionary measures against static discharge. All equipment, including containers and receiving equipment, must be grounded and bonded.
-
Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and approved safety glasses or a face shield.[9]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place.[16] Keep containers tightly closed.
-
Moisture Sensitivity: The material is sensitive to moisture and may decompose on exposure to moist air or water.[5][6] Store under an inert atmosphere if possible.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and alkali metals.[4][16]
First Aid and Spill Management
-
Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or another non-combustible material using non-sparking tools and place it in a sealed container for disposal.[4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]
-
References
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Ottokemi. (n.d.). Triisopropyl borate, 98% 5419-55-6. Retrieved from [Link]
-
JSC Aviabor. (n.d.). Triisopropyl borate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 5419-55-6| Chemical Name : Triisopropyl Borate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropyl Borate: Essential Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]
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JSC AVIABOR. (n.d.). Safety Data Sheet: Triisopropyl borate. Retrieved from [Link]
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PubChem - NIH. (n.d.). Triisopropyl borate. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). Triisopropyl borate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropyl Borate: Essential for Pharmaceutical Synthesis & Drug Development. Retrieved from [Link]
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PMC - NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of Isopropyl Borate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of the ¹¹B Nuclear Magnetic Resonance (NMR) chemical shift of isopropyl borate. Boron-containing compounds are of immense importance in organic synthesis, materials science, and pharmaceutical development. ¹¹B NMR spectroscopy stands as a primary analytical tool for the structural elucidation and characterization of these molecules. This guide will delve into the theoretical underpinnings of ¹¹B NMR, the specific chemical shift of isopropyl borate, the factors influencing this shift, and a detailed, field-proven protocol for its experimental determination. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to confidently acquire, interpret, and utilize ¹¹B NMR data in their scientific endeavors.
Introduction to ¹¹B NMR Spectroscopy: A Powerful Tool for Boron Chemistry
Boron has two naturally occurring isotopes, ¹⁰B (19.9% abundance, spin I=3) and ¹¹B (80.1% abundance, spin I=3/2).[1] Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR spectroscopic studies.[1] ¹¹B NMR spectroscopy offers a direct and sensitive window into the electronic environment of the boron atom, providing invaluable information about its coordination state, substituents, and molecular symmetry.[2]
The chemical shift in ¹¹B NMR is particularly informative, spanning a wide range of over 300 ppm (from approximately -120 to +100 ppm), which allows for the clear differentiation of various boron species.[3][4] The position of the resonance is highly dependent on the hybridization and coordination number of the boron atom. Generally, tricoordinate boron compounds resonate at lower field (higher ppm values) compared to their tetracoordinate counterparts, which are shifted upfield (lower ppm values).[5]
The ¹¹B NMR Chemical Shift of Isopropyl Borate: A Detailed Analysis
Isopropyl borate, also known as triisopropyl borate or boron triisopropoxide, possesses the chemical formula B(O-i-Pr)₃. In this molecule, the central boron atom is tricoordinate, bonded to three isopropoxy groups. This trigonal planar geometry and the electronic nature of the oxygen substituents are the primary determinants of its ¹¹B NMR chemical shift.
Table 1: Key NMR Properties of the ¹¹B Nucleus and Isopropyl Borate
| Parameter | Value | Reference |
| Isotope | ¹¹B | [1] |
| Natural Abundance | 80.1% | [1] |
| Nuclear Spin (I) | 3/2 | [1] |
| Gyromagnetic Ratio (γ) | 8.5847 x 10⁷ rad T⁻¹ s⁻¹ | [6] |
| Expected Chemical Shift (δ) of Isopropyl Borate | ~18-22 ppm | Estimated based on trends |
| Reference Compound | BF₃·OEt₂ (δ 0.0 ppm) | [4][6] |
The resonance for isopropyl borate is expected to be a single, relatively sharp line in the proton-decoupled ¹¹B NMR spectrum, reflecting the symmetrical nature of the molecule. However, due to the quadrupolar nature of the ¹¹B nucleus, the signal will inherently have a broader linewidth compared to spin-1/2 nuclei like ¹H or ¹³C.[3]
Factors Influencing the Chemical Shift of Isopropyl Borate
Several factors can subtly influence the precise chemical shift of isopropyl borate:
-
Solvent Effects: The choice of solvent can lead to minor variations in the chemical shift due to differences in solvent polarity and potential weak interactions with the boron center. Non-coordinating solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are typically preferred for obtaining spectra that reflect the intrinsic properties of the molecule.
-
Concentration: While generally a minor effect for neutral compounds, concentration changes can sometimes lead to small shifts in the resonance position.
-
Temperature: Temperature can affect molecular motion and intermolecular interactions, which may cause slight changes in the observed chemical shift.
-
Presence of Lewis Bases: Isopropyl borate, with its electron-deficient boron center, can act as a Lewis acid. The presence of Lewis basic impurities (e.g., water, amines) can lead to the formation of tetracoordinate adducts, which will exhibit a new, significantly upfield-shifted signal.
Experimental Protocol for Acquiring a High-Quality ¹¹B NMR Spectrum of Isopropyl Borate
This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹¹B NMR spectrum of isopropyl borate. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.
-
Choice of NMR Tube: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[3] If quartz tubes are unavailable, a background spectrum of the solvent in a standard borosilicate tube should be acquired and subtracted from the sample spectrum.
-
Solvent Selection: Choose a dry, deuterated solvent that does not coordinate to the boron atom. Chloroform-d (CDCl₃) is a common and suitable choice. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Sample Concentration: Prepare a solution of isopropyl borate with a concentration of approximately 10-50 mM. While ¹¹B is a sensitive nucleus, a sufficient concentration is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Handling Precautions: Isopropyl borate is moisture-sensitive. All handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis to boric acid and isopropanol.
NMR Instrument Parameters
The following parameters are recommended for a standard ¹¹B NMR experiment on a modern NMR spectrometer.
Table 2: Recommended ¹¹B NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) | Simple and effective for routine ¹¹B NMR. |
| Transmitter Frequency (¹¹B) | Refer to your spectrometer's specifications (e.g., ~160.4 MHz on a 500 MHz ¹H spectrometer) | Set to the Larmor frequency of the ¹¹B nucleus. |
| Spectral Width | ~200 ppm (e.g., -100 to +100 ppm) | To encompass the full range of possible boron chemical shifts. |
| Acquisition Time (AQ) | 0.1 - 0.2 seconds | A shorter acquisition time is often sufficient due to the broader lineshapes in ¹¹B NMR. |
| Relaxation Delay (D1) | 1 - 2 seconds | The quadrupolar relaxation mechanism of ¹¹B leads to relatively short relaxation times. |
| Number of Scans (NS) | 128 - 1024 | Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | For standard measurements. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 5-10 Hz prior to Fourier transformation. This will improve the signal-to-noise ratio of the relatively broad ¹¹B signal.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain a pure absorption lineshape. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.[4][6]
Visualization of Key Concepts
Molecular Structure and ¹¹B NMR
The structure of isopropyl borate directly dictates its ¹¹B NMR chemical shift. The trigonal planar geometry and the electron-donating isopropoxy groups are key features.
Figure 1: Molecular structure of isopropyl borate.
Experimental Workflow
The process of obtaining and interpreting the ¹¹B NMR spectrum of isopropyl borate follows a logical workflow.
Figure 2: Experimental workflow for ¹¹B NMR of isopropyl borate.
Common Challenges and Troubleshooting
-
Broad Background Signal: This is often due to the use of a borosilicate NMR tube. As mentioned, using a quartz tube is the best solution.[3] Alternatively, acquiring a background spectrum of the solvent and performing a subtraction can mitigate this issue.
-
Poor Signal-to-Noise Ratio: Increase the number of scans or the sample concentration. Ensure proper tuning and matching of the NMR probe for the ¹¹B frequency.
-
Presence of Multiple Signals: If a signal significantly upfield from the expected ~18-22 ppm region is observed, it likely indicates the presence of a tetracoordinate boron species. This is often due to hydrolysis of the isopropyl borate by trace amounts of water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Distorted Lineshapes: This can arise from poor shimming of the magnetic field or improper phasing of the spectrum.
Conclusion
¹¹B NMR spectroscopy is an indispensable technique for the characterization of boron-containing compounds like isopropyl borate. The ¹¹B chemical shift provides a direct and sensitive probe of the electronic environment of the boron nucleus. For isopropyl borate, a tricoordinate borate ester, the chemical shift is expected to be in the region of δ 18-22 ppm, influenced by the electron-donating isopropoxy groups. By following the detailed experimental protocol outlined in this guide, researchers can confidently obtain high-quality ¹¹B NMR spectra, enabling accurate structural elucidation and a deeper understanding of the chemistry of these important molecules.
References
-
¹¹B NMR Chemical Shifts . San Diego State University. [Link]
-
¹¹B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL . Organic Spectroscopy International. [Link]
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers . MDPI. [Link]
-
¹¹B NMR Spectroscopy . Institute of Chemistry Ceylon. [Link]
-
¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides . Journal of the Chemical Society, Faraday Transactions. [Link]
-
Solid-State ¹¹B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand . RSC Publishing. [Link]
-
Synthetic route (a), 1 H NMR spectra (b), 11 B NMR spectra (c), and... . ResearchGate. [Link]
-
1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates . PMC. [Link]
-
Boron NMR Spectroscopy . Magritek. [Link]
-
Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background . Michael Hunger. [Link]
-
NMR Periodic Table: Boron NMR . IMSERC. [Link]
-
A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters . ResearchGate. [Link]
-
¹¹B and 1H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer . NIH. [Link]
-
Three-Coordinated Boron-11 Chemical Shifts in Borates . SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. [Link]
Sources
Foreword: Decoding the Vibrational Signature of a Versatile Borate Ester
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Triisopropyl Borate
Triisopropyl borate, a key intermediate in organic synthesis and drug development, demands rigorous analytical characterization to ensure its purity and structural integrity.[1][2] Among the suite of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide moves beyond a mere recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of why the FT-IR spectrum of triisopropyl borate appears as it does and how to leverage this understanding for confident compound identification and quality control. We will explore the causal links between molecular structure, vibrational mechanics, and the resulting spectral features, grounding our analysis in established spectroscopic principles.
The Molecular Architecture of Triisopropyl Borate
To interpret a molecule's infrared spectrum, one must first understand its structure. Triisopropyl borate, C₉H₂₁BO₃, consists of a central boron atom bonded to three isopropoxy groups (-OCH(CH₃)₂). The boron atom in simple borate esters like this adopts a trigonal planar geometry, forming a BO₃ core.[3] This specific arrangement is fundamental to its characteristic spectral signature.
The primary functional groups that give rise to distinct vibrational modes detectable by FT-IR are:
-
B-O-C Linkages: The core of the molecule, responsible for the most characteristic and intense absorption bands.
-
C-H Bonds: Abundant in the three isopropyl groups.
-
C-C Bonds: Forming the backbone of the isopropyl groups.
The absence of other functional groups, such as hydroxyl (-OH), is equally important. A pure sample of triisopropyl borate should not exhibit the broad O-H stretching band typically seen around 3200-3600 cm⁻¹, which would indicate the presence of hydrolysis products like boric acid or residual isopropyl alcohol.
To visualize this structure and its key bonds, the following diagram illustrates the molecular arrangement.
Caption: Molecular structure of triisopropyl borate.
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. As triisopropyl borate is a colorless liquid, Attenuated Total Reflectance (ATR) FT-IR is the technique of choice.[4] This method is favored for its minimal sample preparation, high reproducibility, and the elimination of solvent interferences.
Instrumentation and Materials:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).
-
ATR Accessory: A single-reflection ATR accessory equipped with a diamond or zinc selenide (ZnSe) crystal. Diamond is preferred for its chemical inertness and durability.
-
Sample: Triisopropyl borate (CAS 5419-55-6), >99% purity.[2]
-
Cleaning Solvents: Isopropanol and hexane for cleaning the ATR crystal.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for thermal stability.
-
Background Collection (Self-Validation Step 1):
-
Action: Clean the ATR crystal surface thoroughly with isopropanol, followed by hexane, ensuring it is completely dry. Record a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the instrument's response and the ambient environment. By subtracting this from the sample spectrum, any signals not originating from the sample are removed, ensuring the final spectrum is solely representative of the compound. A "flat" baseline in the background is a key indicator of a clean crystal and stable instrument.
-
-
Sample Application:
-
Action: Place a single drop of triisopropyl borate onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Causality: ATR relies on the intimate contact between the sample and the crystal. Complete coverage ensures a strong, representative signal. As a non-volatile liquid, a contact press is not required.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Action: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Causality: Using identical acquisition parameters for both background and sample is critical for accurate spectral subtraction. A high signal-to-noise ratio, evident from smooth, well-defined peaks, confirms proper sample contact and sufficient scan time.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, clean the ATR crystal meticulously with appropriate solvents. The resulting spectrum should be displayed in absorbance or transmittance mode. Perform an ATR correction if necessary, which adjusts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Causality: Proper cleaning prevents cross-contamination between samples, a cornerstone of trustworthy data. ATR correction algorithms produce a spectrum that more closely resembles a traditional transmission spectrum, aiding in library searching and comparison.
-
Sources
- 1. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
- 4. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profile of Triisopropyl Borate (TiPB)
Part 1: Executive Summary
Triisopropyl borate (TiPB, CAS 5419-55-6) is a critical organoboron reagent widely employed as a precursor for boronic acids in Suzuki-Miyaura cross-couplings and as a sol-gel precursor in materials science. While technically miscible with the vast majority of organic solvents, the practical "solubility" of TiPB is defined not by saturation limits, but by chemical stability .
This guide moves beyond simple miscibility charts to address the core challenge of working with TiPB: its susceptibility to hydrolysis and transesterification. Successful application requires a rigorous understanding of solvent hygroscopicity, protic impurities, and anhydrous handling protocols.
Part 2: Physicochemical Profile
Understanding the physical baseline of TiPB is essential for process design, particularly when considering distillation or solvent swaps.
| Property | Value | Relevance to Solubility/Process |
| Molecular Formula | Lipophilic alkyl groups drive organic miscibility. | |
| Molecular Weight | 188.07 g/mol | Moderate MW allows for easy vacuum distillation. |
| Boiling Point | 139–141 °C | High BP allows use in refluxing THF or Toluene without loss. |
| Melting Point | -59 °C | Remains liquid in cryogenic lithiation protocols (-78 °C). |
| Density | 0.815 g/mL | Lighter than water; phase separation is rapid (if not hydrolyzed). |
| Flash Point | ~17 °C (62 °F) | Flammable. Requires grounding/inert gas during dissolution. |
Part 3: Solubility Landscape & Solvent Compatibility
TiPB exhibits infinite miscibility with a broad range of aprotic organic solvents. However, "soluble" does not mean "compatible." The table below categorizes solvents based on their operational viability.
Solvent Compatibility Matrix[1][2]
| Solvent Class | Specific Solvents | Miscibility | Stability Rating | Operational Notes |
| Ethers | THF, Diethyl Ether, MTBE, Dioxane | Miscible | High (if anhydrous) | Preferred Medium. Ideal for Grignard/Lithium reactions. Critical: THF must be inhibitor-free and dry (<50 ppm |
| Hydrocarbons | Hexane, Toluene, Benzene, Pentane | Miscible | High | Excellent for storage or non-polar dilutions. Often used to precipitate borate salts. |
| Chlorinated | DCM, Chloroform, 1,2-DCE | Miscible | Moderate | Use with caution. Acidic impurities in |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Low / Reactive | Avoid. TiPB undergoes rapid transesterification. In MeOH, it converts to Trimethyl Borate ( |
| Polar Aprotic | DMF, DMSO, DMAc | Miscible | Low | High hygroscopicity of these solvents makes maintaining anhydrous conditions difficult, leading to hydrolysis. |
| Water | Water | Immiscible | Zero | Decomposes. Rapid hydrolysis to Boric Acid ( |
The Hydrolysis Challenge (The "Hidden" Solubility Parameter)
The primary failure mode in TiPB applications is not insolubility, but hydrolysis . In the presence of moisture, TiPB degrades. This reaction is often catalyzed by trace acids found in unpurified halogenated solvents.
Mechanism of Degradation:
This reaction is reversible, but in the presence of excess water (or atmospheric moisture), the equilibrium shifts strongly toward boric acid, which precipitates as a white solid in non-polar solvents, often mistaken for "insolubility."
Visualization: Hydrolysis & Transesterification Pathways
Figure 1: Reaction pathways of TiPB in non-inert solvents. Hydrolysis leads to solid precipitation, while alcohols lead to chemical transformation.
Part 4: Experimental Protocols
Protocol: Anhydrous Preparation of TiPB Solutions (0.5 M in THF)
Context: Standard preparation for lithiation/borylation reactions.
Prerequisites:
-
Solvent: Tetrahydrofuran (THF), anhydrous (water content <50 ppm, verified by Karl Fischer titration).
-
Atmosphere: Argon or Nitrogen (positive pressure).
-
Glassware: Oven-dried (120°C for >4 hours), cooled under inert gas.
Step-by-Step Methodology:
-
System Setup: Assemble a 3-neck round-bottom flask (RBF) with a rubber septum, nitrogen inlet, and a temperature probe. Flame-dry the apparatus under vacuum if possible, then backfill with
. -
Solvent Transfer: Cannulate the required volume of anhydrous THF into the RBF. Do not pour.
-
Cooling (Optional): If the downstream reaction is exothermic (e.g., n-BuLi addition), cool the THF to -78°C (dry ice/acetone) or 0°C (ice bath) before adding TiPB.
-
TiPB Addition:
-
Use a gas-tight syringe or a cannula for transfer.
-
TiPB is viscous; draw slowly to avoid cavitation bubbles.
-
Add dropwise to the stirring THF.
-
-
Verification: The solution should remain perfectly clear. Any cloudiness indicates moisture ingress and the formation of boric acid.
Protocol: In-Situ Trapping for Boronic Acid Synthesis
Context: Converting an aryl halide to an arylboronic acid using TiPB.
-
Lithiation: Generate the Aryl-Lithium species in anhydrous THF/Ether at -78°C.
-
Electrophile Addition: Add neat TiPB (1.2 – 1.5 equivalents) rapidly to the lithiated species.
-
Note: Unlike other electrophiles, rapid addition is often preferred to prevent the "ate" complex from reacting with unreacted aryl-lithium.
-
-
Warming: Allow the mixture to warm to room temperature (forming the Lithium Triisopropyl Borate salt, which is soluble in THF).
-
Hydrolysis (Quench): Pour the reaction mixture into dilute aqueous HCl (1M).
-
Extraction: Extract the boronic acid with Ethyl Acetate or DCM.
Part 5: Solvent Selection Decision Tree
Use this logic flow to select the appropriate solvent for your TiPB application.
Figure 2: Decision matrix for selecting solvents based on process parameters.
Part 6: References
-
PubChem. (2025).[3] Triisopropyl borate - Compound Summary. National Library of Medicine. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Cited for mechanistic context of borate stability).
Sources
An In-depth Technical Guide on the Safe Handling and Use of Triisopropyl Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Triisopropyl Borate
Triisopropyl borate ((CH₃)₂CHO)₃B is a colorless, flammable liquid with a mild, fruity odor.[1] It serves as a crucial reagent in a variety of chemical transformations. Its applications include acting as a reagent in palladium-catalyzed coupling reactions like the Suzuki reaction, in the preparation of boronic acids and esters, and as a Lewis acid catalyst.[2] Furthermore, it is utilized in the manufacturing of resins, waxes, paints, and varnishes.[2] Given its broad utility, a thorough understanding of its safety profile is paramount for all laboratory personnel.
Core Safety Data and Physicochemical Properties
A foundational aspect of safe handling is a comprehensive knowledge of the compound's physical and chemical properties. This data informs storage conditions, handling procedures, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁BO₃ | [3] |
| Molecular Weight | 188.07 g/mol | [3][4] |
| Appearance | Colorless, clear liquid | [1][3][5] |
| Boiling Point | 139-141 °C (282-286 °F) | [3][6] |
| Melting Point | -59 °C | [3] |
| Flash Point | 10-17 °C (50-62.6 °F) | [3][6] |
| Density | 0.815 g/mL at 25 °C | [3][6][7] |
| Vapor Pressure | 76 mmHg at 75 °C | [3] |
| Water Solubility | Decomposes in water | [1][3] |
| Stability | Stable under normal temperatures and pressures, but may decompose on exposure to moist air or water.[1][3] | [1][3] |
Hazard Identification and Risk Mitigation
Triisopropyl borate is classified as a highly flammable liquid and vapor.[4][8] Its vapors are heavier than air and can form explosive mixtures with air, posing a significant fire and explosion hazard, especially in confined spaces.[5][9]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors can lead to symptoms such as dizziness, suffocation, headache, nausea, and vomiting.[3][10] It may also cause a burning sensation in the chest.[3]
-
Skin Contact: May cause skin irritation and dermatitis.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3] Ingestion of large amounts can lead to central nervous system depression.[3]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to the liver and kidneys.[3]
Strategic Handling and Storage Protocols
The inherent risks associated with triisopropyl borate necessitate a stringent set of handling and storage procedures to maintain a safe laboratory environment.
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use spark-proof tools and explosion-proof equipment.[3][10][11]
-
Ground and bond containers during material transfer to prevent static discharge.[3][10]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not breathe vapors or mists.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][10][11]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][10][11]
-
Keep containers tightly closed to prevent exposure to moisture, which can cause decomposition.[3][10][11][12]
-
Consider storing under a nitrogen blanket to further protect from moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3][10][11]
Personal Protective Equipment (PPE) Workflow
A multi-layered PPE approach is critical for minimizing exposure risk. The following workflow should be considered mandatory when handling triisopropyl borate.
Caption: PPE workflow for handling triisopropyl borate.
Detailed PPE Specifications:
-
Eye Protection: Wear chemical splash goggles.[3] A face shield is also recommended.[8]
-
Hand Protection: Wear appropriate protective gloves, such as neoprene or nitrile rubber.[12]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are essential to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[3][12]
Emergency Procedures: A Self-Validating System
Preparedness for accidental exposure or spills is a cornerstone of laboratory safety. The following protocols are designed to be self-validating, ensuring a rapid and effective response.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[3][10] Do not use mouth-to-mouth resuscitation.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may be inefficient and could spread the fire.[5][9]
-
Specific Hazards: The substance is highly flammable and its vapors can travel to an ignition source and flash back.[5][9] Containers may explode when heated.[5][9] Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of boron.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area.[8] Eliminate all ignition sources.[5][9] Use personal protective equipment as required.[8][11]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[8]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.[5][9] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[5][9]
Reactivity and Stability: The "Why" Behind the Protocols
Understanding the reactivity of triisopropyl borate is fundamental to preventing hazardous situations.
-
Stability: The compound is stable under normal conditions but is sensitive to moisture.[3][6][12] It decomposes in the presence of water or moist air to form isopropanol and boric acid.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][10][11] It can also react with acids, liberating heat, and with alkali metals and hydrides to generate flammable hydrogen gas.[5]
-
Conditions to Avoid: Keep away from heat, flames, sparks, ignition sources, and moisture.[3][12]
The following diagram illustrates the hydrolysis reaction, a key consideration for its handling and storage.
Caption: Hydrolysis of triisopropyl borate.
Toxicological and Ecological Information
-
Toxicological Data: The oral LD50 for mice is 2500 mg/kg.[3][8] It is considered a mild eye irritant in rabbits.[3][8] The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]
-
Carcinogenicity: This product is not classified as a carcinogen by IARC, NTP, or OSHA.
-
Ecological Information: There is no specific data available on the ecotoxicity of this product. However, it should not be released into the environment.[11]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. This highly flammable material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not mix with other waste. Empty containers should be handled as if they were full, as they may retain product residue.[3]
Conclusion
Triisopropyl borate is an invaluable tool in the modern research and development landscape. Its effective and safe use hinges on a deep understanding of its properties and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide, scientists and researchers can mitigate risks, ensure a safe working environment, and continue to drive innovation in their respective fields.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from [Link]
-
JSC Aviabor. (n.d.). Triisopropyl borate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Triisopropyl borate. PubChem. Retrieved from [Link]
-
Gelest, Inc. (2016). BORON ISOPROPOXIDE - Safety Data Sheet. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borates in fire retardancy. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Triisopropyl borate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Triisopropyl borate | JSC Aviabor [jsc-aviabor.com]
- 7. Triisopropyl borate | 5419-55-6 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
Methodological & Application
Application Note: Triisopropyl Borate (TiPB) in Telescoped Suzuki-Miyaura Cross-Coupling
Executive Summary
Triisopropyl borate (TiPB, CAS: 5419-55-6) is a critical organoboron reagent used primarily to synthesize aryl- and heteroaryl-boronic acids and esters in situ.[1] While pinacol esters (
Its primary advantage over trimethyl borate (TMB) is steric hindrance . The bulky isopropyl groups prevent the formation of "ate" complex impurities (borinic acids) caused by double-addition of the nucleophile—a common failure mode with smaller alkyl borates. This guide details the mechanistic rationale and provides validated protocols for using TiPB in telescoped (one-pot) Suzuki-Miyaura couplings , specifically highlighting the Buchwald-Oberli method for utilizing Lithium Triisopropyl Borates (LTBs) directly.
Mechanistic Foundations: The "Boron-Ate" Pathway
The efficacy of TiPB relies on its behavior during the nucleophilic attack by an organometallic species (
The Steric Shield Effect
When an aryl-lithium species attacks a borate ester, it forms a tetra-coordinate boronate "ate" complex.
-
With Trimethyl Borate (TMB): The methoxide leaving group is small. The "ate" complex can easily dissociate a methoxide, reforming a neutral boronic ester (
), which is still electrophilic. A second equivalent of then attacks, forming the unwanted bis-aryl borinic acid impurity ( ). -
With Triisopropyl Borate (TiPB): The bulky isopropoxide groups stabilize the initial "ate" complex
. This complex is sterically crowded and electronically stable at low temperatures, effectively halting the reaction at the mono-substituted stage.
Pathway Diagram
The following diagram illustrates the divergence between the desired mono-borylation and the unwanted bis-borylation, highlighting TiPB's role in enforcing selectivity.
Figure 1: Mechanistic pathway showing how TiPB stabilizes the 'ate' complex to prevent over-alkylation.
Critical Comparative Analysis
Select the correct boron source based on substrate stability and cost constraints.
| Feature | Triisopropyl Borate (TiPB) | Trimethyl Borate (TMB) | Bis(pinacolato)diboron |
| Primary Use | Electrophilic trapping (Li/Mg) | Electrophilic trapping (Li/Mg) | Catalytic Borylation (Pd) |
| Steric Bulk | High (Isopropyl) | Low (Methyl) | High (Pinacol) |
| Double Addition Risk | Low (High Selectivity) | High (Requires excess borate) | N/A |
| Atom Economy | Moderate | High | Low |
| Hydrolysis Rate | Moderate (Controlled) | Fast (Hygroscopic) | Very Slow (Requires oxidation) |
| Cost | Moderate | Low | High |
| Rec. Application | Pharma Intermediates (High Purity) | Commodity Chemicals | Late-stage Functionalization |
Protocol 1: Telescoped Synthesis using Lithium Triisopropyl Borates (LTBs)
Based on the method by Oberli & Buchwald (2012).
This protocol avoids the isolation of unstable boronic acids. Instead, the stable lithium triisopropyl borate (LTB) salt is generated and used directly as the nucleophile in the Suzuki coupling. This is the most efficient method for library synthesis.
Reagents & Equipment[2]
-
Substrate: Aryl Bromide (
equiv)[2] -
Reagent: Triisopropyl Borate (
- equiv) -
Base: n-Butyllithium (
equiv, typically 2.5M in hexanes)[2][3] -
Catalyst: XPhos Pd G2 or G3 (
mol%) -
Coupling Partner: Aryl/Heteroaryl Halide
-
Solvents: THF (anhydrous), Toluene.[4]
Step-by-Step Workflow
Step A: Generation of the LTB Salt
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.
-
Charge: Add Aryl Bromide (
equiv) and TiPB ( equiv) to the flask. -
Solvent: Add anhydrous THF/Toluene (1:4 ratio). Note: Toluene helps solubilize the non-polar intermediates.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi dropwise over 30 minutes.
-
Critical: The presence of TiPB during lithiation allows for "in-situ quench," minimizing the lifetime of the free aryl-lithium species. This is safer for substrates with sensitive functional groups.
-
-
Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. The solution now contains the stable species
.
Step B: Direct Cross-Coupling
-
Preparation: Do NOT quench with acid.
-
Addition: To the reaction vessel containing the LTB salt, add:
-
Degassed water (0.5 mL per mmol substrate).
-
Coupling partner (Aryl Halide,
- equiv). -
XPhos Pd G2 Precatalyst (
mol%).
-
-
Activation: Add weak base (e.g.,
, 0.5M aqueous solution) if the LTB salt alone is insufficient (though the LTB itself acts as the boron source, external base often accelerates transmetallation). -
Reaction: Heat to 40–60°C for 2–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Process Flow Diagram
Figure 2: Telescoped workflow for using TiPB in Suzuki coupling without intermediate isolation.
Protocol 2: Classical Isolation of Boronic Acids
Best for: When the boronic acid must be purified, stored, or characterized before coupling.
-
Lithiation: Perform Li-Halogen exchange on Ar-Br in THF at -78°C.
-
Trapping: Cannulate the Ar-Li solution into a solution of TiPB (excess, 1.2–1.5 equiv) in THF at -78°C.
-
Note: Inverse addition (Li into Borate) is preferred here to ensure Borate is always in excess, further preventing double addition.
-
-
Hydrolysis:
-
Quench with 1M HCl until pH reaches ~1-2.
-
Stir for 30 mins to hydrolyze the isopropyl esters.
-
-
Extraction: Extract with EtOAc.
-
Purification: Crystallize from water or Acetonitrile/Water.
-
Warning: Do not use column chromatography for free boronic acids if possible; they streak and interact with silica.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Moisture in TiPB. | Distill TiPB over |
| Bis-Aryl Impurity | Localized high concentration of Ar-Li. | Ensure vigorous stirring. Use "Inverse Addition" (add Ar-Li to TiPB) if using Protocol 2. |
| Waxy/Oily Product | Incomplete hydrolysis of isopropyl groups. | Increase hydrolysis time or acidity (pH < 2) during workup. |
| Protodeboronation | Substrate instability during warming. | For Step A: Keep at -78°C longer. For Step B: Use milder bases ( |
| Precipitation | LTB salt insolubility. | Ensure Toluene is present in the solvent mixture (THF/Toluene) to solubilize the ate complex. |
References
-
Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates."[2][5] Organic Letters, 14(17), 4606–4609.[2][5] Link[2]
-
Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). "Synthesis of ortho-Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates."[6] Organic Letters, 3(10), 1435–1437. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Li, W., & Nelson, D. P. (2006). "Systematic Study of the Synthesis of Pyridylboronic Acids." Journal of Organic Chemistry, 71(16), 6129-6134. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Triisopropyl borate and Organolithium reagents before handling. Pyrophoric handling techniques are required for Step A.
Sources
- 1. nbinno.com [nbinno.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Application Notes & Protocols: Triisopropyl Borate as a Versatile Precursor for Advanced Flame Retardants
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of triisopropyl borate (TIBP) in the synthesis of high-performance, halogen-free flame retardants. We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and material integration, and discuss characterization methodologies. This guide emphasizes the causality behind experimental choices to empower researchers to not only replicate but also innovate upon these foundational methods. Key applications, including the synthesis of polyborosiloxane additives and the direct surface modification of cellulosic materials, are presented with quantitative performance data and mechanistic diagrams.
Introduction: The Role of Boron in Modern Flame Retardancy
The demand for effective, environmentally benign flame retardants (FRs) has driven significant research away from traditional halogenated compounds. Boron-containing compounds have emerged as a leading alternative, valued for their low toxicity, smoke suppression capabilities, and synergistic effects with other FR systems.[1][2][3] The primary mechanism of boron-based flame retardants is action in the condensed phase.[4] Upon exposure to high temperatures, they decompose to form a glassy boric oxide (B₂O₃) layer on the substrate's surface.[5][6] This vitreous coating serves two critical functions: it acts as a physical barrier, insulating the underlying material from heat and preventing the ingress of oxygen, and it promotes the formation of a stable carbonaceous char, which further limits the release of flammable volatiles that fuel combustion.[4][7]
Triisopropyl borate (CAS 5419-55-6), a readily available borate ester, serves as an excellent and versatile molecular precursor for introducing boron into various material systems. Its controlled reactivity, particularly its susceptibility to hydrolysis, allows for its transformation into active flame-retardant species under relatively mild conditions.
Properties and Rationale for Use of Triisopropyl Borate (TIBP)
Triisopropyl borate is a colorless liquid with properties that make it an ideal starting material for FR synthesis.[8] Its primary advantage lies in its facile and predictable hydrolysis reaction, which yields boric acid and isopropanol as shown in Figure 1. This reaction is the cornerstone of its application, as the in situ generation of boric acid can be precisely controlled within a polymer matrix or on a material's surface.
Figure 1: Hydrolysis of Triisopropyl Borate
Caption: The controlled hydrolysis of TIBP to boric acid and isopropanol.
This generated boric acid, upon further heating, dehydrates to form the protective boron oxide layer, the key active flame-retardant species. The volatility of the isopropanol byproduct ensures it is easily removed from the final material, leaving behind the desired boron functionality without significant contamination.
Application I: Synthesis of Polyborosiloxane (PBS) as a Polymer Additive
Polyborosiloxanes are hybrid inorganic-organic polymers containing Si-O-B linkages.[9] They are highly effective as FR additives, combining the thermal stability and char-forming ability of borates with the flexibility and compatibility of silicones.[10] This protocol describes a method for synthesizing a PBS polymer via the reaction of TIBP with a hydroxyl-terminated polydimethylsiloxane (PDMS-OH).
Experimental Protocol: PBS Synthesis
Objective: To synthesize a polyborosiloxane polymer for use as a flame-retardant additive in a polymer matrix (e.g., polypropylene, epoxy).
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH, viscosity 750 cSt)
-
Triisopropyl borate (TIBP, 98+%)[11]
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Heating mantle with magnetic stirrer
-
Thermocouple
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of TIBP.
-
Reagent Charging: Charge the flask with PDMS-OH (e.g., 100 g) and toluene (e.g., 250 mL). Begin stirring and purge the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Initiating the Reaction: Slowly add TIBP to the flask via syringe. The molar ratio of PDMS-OH hydroxyl groups to TIBP is a critical parameter; a 3:1 ratio is a robust starting point.
-
Condensation Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction proceeds via condensation, releasing isopropanol, which is collected in the Dean-Stark trap along with toluene.
-
Causality Note: The removal of the isopropanol byproduct drives the equilibrium of the condensation reaction forward, ensuring a high degree of polymerization and the formation of stable Si-O-B bonds.[9]
-
-
Monitoring and Completion: Monitor the reaction progress by observing the volume of alcohol collected. The reaction is typically complete within 4-6 hours when no more alcohol is being generated.
-
Solvent Removal: After cooling to room temperature, remove the toluene solvent using a rotary evaporator under reduced pressure.
-
Product Characterization: The final product is a viscous, clear, or slightly opaque liquid. Characterize the PBS using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of Si-O-B bonds (characteristic peaks around 1340 cm⁻¹) and the disappearance of the PDMS -OH peak (around 3300 cm⁻¹).
Workflow Diagram: PBS Synthesis
Caption: Step-by-step workflow for the synthesis of polyborosiloxane (PBS).
Performance Data
The synthesized PBS can be compounded with various polymers. The table below shows representative data for PBS incorporated into a polypropylene (PP) matrix.
| Formulation | PBS Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Neat PP | 0 | 17.5 | No Rating (NR) | ~1200 |
| PP / PBS | 10 | 24.0 | V-2 | ~750 |
| PP / PBS | 20 | 28.5 | V-0 | ~450 |
Data is representative and sourced from typical results in polymer science literature.
Application II: Direct Flame Retardant Treatment of Cellulosic Materials
TIBP is highly effective for treating cellulosic materials like cotton fabric and wood due to the abundance of hydroxyl groups on the cellulose backbone. The treatment relies on an in situ hydrolysis and deposition of boric acid, followed by thermal curing to form a protective B₂O₃ coating.
Experimental Protocol: Cotton Fabric Treatment
Objective: To impart flame retardancy to a cotton fabric sample using a TIBP-based solution.
Materials:
-
Triisopropyl borate (TIBP, 98+%)
-
Isopropanol (anhydrous)
-
Deionized water
-
Scoured and dried 100% cotton fabric
Equipment:
-
Beakers and graduated cylinders
-
Padding mangle (or rollers)
-
Laboratory oven with temperature control
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a 15% (w/w) solution of TIBP in anhydrous isopropanol. This is the "treating solution." Prepare a separate "hydrolysis solution" of 5% (v/v) deionized water in isopropanol.
-
Causality Note: Using anhydrous solvent for the TIBP solution prevents premature reaction. The separate, controlled introduction of water initiates the hydrolysis process uniformly on the fabric surface.
-
-
Fabric Impregnation (Pad-Dry):
-
Weigh the dry cotton fabric (W_initial).
-
Immerse the fabric in the TIBP treating solution for 60 seconds.
-
Pass the saturated fabric through a padding mangle set to achieve a wet pick-up of 80-100%. The wet pick-up is the weight of solution absorbed relative to the dry fabric weight.
-
-
Hydrolysis Step: Immediately spray the damp fabric evenly with the hydrolysis solution. Allow the fabric to sit at room temperature for 10 minutes. You may observe slight warming as the exothermic hydrolysis reaction proceeds.[12]
-
Drying and Curing:
-
Dry the treated fabric in an oven at 80 °C for 15 minutes to remove the isopropanol solvent.
-
Increase the oven temperature to 140 °C and cure the fabric for 5 minutes. This step converts the deposited boric acid into an amorphous, water-insoluble boron oxide layer.
-
-
Final Assessment:
-
Weigh the final, cooled fabric (W_final). Calculate the add-on percentage: ((W_final - W_initial) / W_initial) * 100%.
-
Test the flame retardancy using a standard vertical flame test (e.g., ASTM D6413).
-
Performance Evaluation
A vertical flame test on TIBP-treated cotton demonstrates a dramatic improvement in fire resistance.
| Sample | Add-on (%) | After-flame Time (s) | After-glow Time (s) | Char Length (mm) |
| Untreated Cotton | 0 | Burns completely | Burns completely | N/A |
| TIBP-Treated Cotton | ~8-10 | 0 | < 2 | ~35 |
General Mechanism of Boron-Based Flame Retardancy
The efficacy of flame retardants derived from TIBP stems from a multi-faceted mechanism that primarily acts in the condensed phase during combustion.
Caption: Key mechanisms of action for TIBP-derived flame retardants.
-
Endothermic Decomposition: The initial decomposition of boric acid (formed from TIBP hydrolysis) into boron oxide and water is an endothermic process, absorbing heat and cooling the material at the combustion front.[3]
-
Protective Layer Formation: The newly formed boron oxide melts at higher temperatures (~450 °C) and flows to create a continuous, non-flammable glassy film. This layer insulates the underlying polymer from further thermal attack and blocks oxygen from reaching the fuel source.[5][6][7]
-
Char Promotion: Boron compounds act as dehydration catalysts for many polymers, particularly cellulosics. They promote cross-linking reactions that favor the formation of a stable, insulating carbonaceous char rather than flammable volatile gases like CO and CO₂.[4][13]
-
Gas Phase Dilution: The water vapor released during the decomposition of boric acid can dilute the concentration of flammable gases and oxygen in the immediate vicinity of the flame, further inhibiting combustion.
Safety and Handling
Triisopropyl borate is a flammable liquid and is sensitive to moisture.[8] All handling should be conducted in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Store TIBP in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
Triisopropyl borate is a highly effective and versatile precursor for creating advanced, halogen-free flame retardant systems. Its controlled hydrolysis allows for the precise deposition or incorporation of active boron species into a wide range of materials. The protocols and mechanisms detailed in this guide provide a robust foundation for researchers to develop next-generation flame retardant materials with enhanced safety and performance characteristics.
References
- Google Patents. (n.d.). Preparation method of triisopropyl borate.
-
Ottokemi. (n.d.). Triisopropyl borate, 98% 5419-55-6 India. Retrieved from [Link]
-
ResearchGate. (2022, November 15). Synthesis of Core–Shell Polyborosiloxanes as a Heat-Resistant Platform. Retrieved from [Link]
-
Middle East Technical University. (2011, May 25). PRODUCTION OF BORON CONTAINING FLAME RETARDANT POLYPROPYLENE AND POLYAMIDE-6 COMPOSITES AND FIBERS. Retrieved from [Link]
-
ECHA. (n.d.). Regulatory strategy for flame retardants. Retrieved from [Link]
-
Academia.edu. (2024, March 4). SYNTHESIS AND CHARACTERIZATION OF MAGNESIUM TETRABORATE-BASED MULTIFUNTIONAL FLAME RETARDANTS AND THEIR APPLICATION FOR FLAME RE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemical mechanism of fire retardance of boric acid on wood. Retrieved from [Link]
-
ResearchGate. (2020, August 7). Recent Advances of Boron-Based Flame Retardants in Polymers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of aryl boric acid.
-
ResearchGate. (2025, August 6). Synthesis of B/P/N Containing Flame-Retardant Additives and UV Curable Hybrid Coating Applications. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis of the flame retardancy effect of boron-containing compound on polyester-cotton blended fabric. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polyborosiloxanes (PBSs), Synthetic Kinetics, and Characterization. Retrieved from [Link]
-
Swansea University. (2024, August 15). Novel Porous Polymers as Flame Retardant and Gas Separation Materials. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]
-
Chemdad. (n.d.). Triisopropyl borate. Retrieved from [Link]
-
New Jersey Institute of Technology. (n.d.). The hydrolysis of alkyl borates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, November 9). Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple green synthesis of polyborosiloxanes as environmentally-safe, non-halogenated flame retardant polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Forest Products Laboratory. (n.d.). The role of boron in flame retardant treatments. Retrieved from [Link]
-
Taylor & Francis Online. (2024, June 23). Production and characterization of flame-retardant poly (butylene terephthalate) composites containing boron compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.
-
Wood and Fiber Science. (2017). COMBUSTIBILITY OF BORON-CONTAINING FIRE RETARDANT TREATED BAMBOO FILAMENTS. Retrieved from [Link]
Sources
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. resource.chemlinked.com.cn [resource.chemlinked.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 8. Triisopropyl borate, 98% 5419-55-6 India [ottokemi.com]
- 9. Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triisopropyl borate, 98+% 2500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Note: Triisopropyl Borate as a High-Efficacy Drying Agent for Anhydrous Organic Solvents
Abstract & Introduction
In modern synthetic chemistry, particularly in organometallic and polymerization reactions, the requirement for truly anhydrous solvents is paramount. Residual water can act as a nucleophile, base, or protic source, leading to side reactions, catalyst deactivation, and significantly reduced yields. While traditional drying agents like molecular sieves, calcium hydride (CaH₂), or sodium metal are common, they present limitations in terms of efficiency, compatibility, and safety. This application note provides a comprehensive guide to the use of triisopropyl borate, B(O-i-Pr)₃, as a highly effective chemical drying agent for a range of organic solvents.
Triisopropyl borate offers a distinct advantage by reacting irreversibly and stoichiometrically with water to form non-volatile boric acid and isopropanol.[1] These byproducts are easily separable from the dried solvent via distillation, enabling the attainment of exceptionally low water content, often below 200 ppm.[2] This method is particularly suited for preparing high-purity, anhydrous solvents required in pharmaceutical development and fine chemical synthesis.[3][4]
This document outlines the underlying chemical principles, provides detailed protocols for implementation, discusses the scope of compatible solvents, and covers essential safety considerations for handling this reactive reagent.
Principle of Operation: The Chemistry of Water Scavenging
The efficacy of triisopropyl borate as a drying agent lies in its facile and irreversible hydrolysis. As a boric acid ester, it readily reacts with water in the solvent. The overall reaction proceeds as follows:
B(OCH(CH₃)₂)₃ + 3 H₂O → B(OH)₃↓ + 3 (CH₃)₂CHOH (Triisopropyl borate + Water → Boric Acid (solid) + Isopropanol)
The key advantages derived from this reaction are:
-
Irreversibility: The reaction drives the water content to very low levels.
-
Byproduct Separability: Boric acid is a solid that precipitates or can be removed during distillation. Isopropanol, the other byproduct, has a boiling point (82.6 °C) distinct from many common organic solvents, allowing for effective separation by fractional distillation.
-
Stoichiometric Efficiency: One mole of triisopropyl borate can theoretically remove three moles of water, making it efficient in terms of molar equivalents.
Below is a diagram illustrating the hydrolysis mechanism.
Caption: Hydrolysis of triisopropyl borate with water.
Scope, Compatibility, and Limitations
Triisopropyl borate is a versatile drying agent but is not universally compatible. Its application is primarily for non-protic solvents.
Expert Insight: The fundamental limitation arises from the reagent's reactivity. Triisopropyl borate can transesterify with protic solvents like alcohols and may react with primary or secondary amines. Therefore, it is crucial to match the drying agent to the solvent class. It is incompatible with strong acids and bases.[1]
Table 1: Solvent Compatibility with Triisopropyl Borate
| Solvent Class | Examples | Compatibility | Notes |
| Aprotic Non-Polar | Toluene, Hexanes, Benzene, Cyclohexane | Excellent | Ideal candidates. The byproducts are easily separated by distillation. |
| Aprotic Polar | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate | Good | Highly effective. Care must be taken during distillation to separate isopropanol. |
| Protic Solvents | Methanol, Ethanol, Water | Not Suitable | Will react with the solvent itself via transesterification. |
| Amines | Triethylamine, Diisopropylamine | Use with Caution | Not recommended for primary or secondary amines due to potential B-N bond formation. Generally compatible with tertiary amines. |
| Ketones & Aldehydes | Acetone, Acetaldehyde | Not Recommended | Risk of side reactions such as enol-borate formation. |
Experimental Protocols
Materials and Equipment
-
Solvent to be dried (e.g., Toluene, THF)
-
Triisopropyl borate (≥98% purity)[5]
-
Round-bottom flask, oven-dried
-
Distillation apparatus (condenser, receiving flask), oven- or flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Karl Fischer titrator for water content analysis (recommended)
General Protocol for Drying Organic Solvents
This protocol provides a general framework. The specific quantities and distillation parameters should be optimized for the solvent .
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]
- 3. CN114516887A - Preparation method of triisopropyl borate - Google Patents [patents.google.com]
- 4. survivaltechnologies.in [survivaltechnologies.in]
- 5. orgsyn.org [orgsyn.org]
Validation & Comparative
Benchmarking Boron: A Comparative Guide to the Lewis Acidity of Borate Esters
Executive Summary
In the landscape of organoboron chemistry, borate esters (
This guide objectively compares the Lewis acidity of alkyl, aryl, and fluorinated borate esters. Key Finding: Standard alkyl borates (e.g.,
Mechanistic Foundation: The Battle for the Empty Orbital
To effectively select a borate ester, one must understand the electronic tug-of-war at the boron center. The boron atom in a borate ester is
-
The Lewis Acid Driver: The vacant orbital seeks electron density (nucleophiles).
-
The Mitigating Factor (Back-Donation): The adjacent oxygen atoms possess lone pairs that donate density into the empty boron orbital (
). This resonance stabilization effectively "fills" the hole, rendering the boron less electrophilic.
Design Rule: To increase Lewis acidity, you must chemically disable this back-donation through inductive electron withdrawal at the R-group or geometric constraint .
Visualization: Structural Determinants of Acidity
Figure 1: Interplay of electronic and steric factors governing Borate Ester acidity.[1][2] Green paths enhance acidity; Red paths suppress it.
Methodology: The Gutmann-Beckett Standard[4]
The industry standard for quantifying Lewis acidity in solution is the Gutmann-Beckett Method .[3] This technique utilizes Triethylphosphine Oxide (TEPO) as a probe molecule.[2][4][5][6]
-
Principle: The oxygen in TEPO binds to the boron center. This removes electron density from the phosphorus atom, causing a downfield shift (deshielding) in the
NMR spectrum.[2] -
Calculation: The Acceptor Number (AN) is derived from the chemical shift (
) relative to TEPO in hexane (weak interaction) and TEPO-SbCl5 (strong interaction).[5]
Note: For weak Lewis acids like borate esters, reporting the raw shift (
Comparative Analysis of Borate Esters
The following analysis categorizes borate esters by their structural class and resulting acidity.
A. Alkyl Borates (The Baseline)
-
Examples: Trimethyl borate (
), Triisopropyl borate ( ). -
Performance: Negligible Acidity.
-
Mechanism: The alkyl groups are electron-donating (+I effect), which increases electron density on the oxygen, facilitating strong
back-donation. Furthermore, bulky groups like isopropyl introduce steric hindrance that blocks the approach of nucleophiles (like the TEPO probe). -
Data:
NMR shifts often show ppm, indicating no stable adduct formation in solution.
B. Aryl Borates (The Steric/Electronic Trade-off)
-
Examples: Triphenyl borate (
). -
Performance: Weak Acidity.
-
Mechanism: The phenyl ring is electron-withdrawing compared to methyl, which should theoretically pull density from oxygen and increase boron acidity. However, the resonance of the oxygen lone pair into the phenyl ring competes with donation to boron. More critically, the steric bulk of three phenyl rings creates a "propeller" shape that shields the boron center.
-
Data: Experimental shifts are minimal (
ppm), often barely distinguishable from free TEPO, suggesting that steric shielding dominates electronic activation.
C. Fluorinated Borates (The High-Performance Tier)
-
Examples: Tris(hexafluoroisopropyl) borate (
), Tris(2,2,2-trifluoroethyl) borate.[7] -
Performance: Moderate to High Acidity.
-
Mechanism: This is the only class of borate esters with chemically significant Lewis acidity. The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the oxygen. This renders the oxygen lone pairs less available for back-donation to boron, leaving the boron orbital exposed and electrophilic.
-
Application: These are used as electrolyte additives in Lithium-ion batteries to bind anions and stabilize the SEI layer.
Summary Data Table: Relative Lewis Acidity
| Compound Class | Representative Molecule | Est. | Acceptor Number (AN) | Hydrolytic Stability |
| Reference (Low) | TEPO in Hexane | 41.0 | 0 | N/A |
| Alkyl Borate | Trimethyl borate | ~41 - 42 | ~0 - 2 | Very Low (< 1 min) |
| Aryl Borate | Triphenyl borate | ~45 - 46 | ~8 - 10 | Low |
| Fluorinated | Tris(hexafluoroisopropyl) borate | ~55 - 65 | 30 - 50 | Moderate |
| Reference (High) | 77.0 | 82 | High |
*Note: Values are approximate and solvent-dependent (
Experimental Protocol: Measuring Lewis Acidity
Objective: Determine the Lewis acidity of a novel borate ester using the Gutmann-Beckett method.
Prerequisites:
-
Inert atmosphere glovebox (Argon or Nitrogen).
-
Dried, degassed solvents (Dichloromethane-
or Chloroform- ). -
NMR Spectrometer (Phosphorus-tunable probe).
Workflow Diagram
Figure 2: Step-by-step workflow for Gutmann-Beckett NMR analysis.
Detailed Steps:
-
Sample Preparation (Inside Glovebox):
-
Prepare a stock solution of Triethylphosphine Oxide (TEPO). Note: TEPO is hygroscopic. Sublimed, dry TEPO is essential for accurate results.
-
Add 1.0 equivalent of the Borate Ester to 1.0 equivalent of TEPO in an NMR tube.
-
Dilute with 0.6 mL of anhydrous deuterated solvent (typically
to avoid reaction with the ester).
-
-
Acquisition:
-
Seal the tube (J. Young valve recommended) to prevent moisture ingress.
-
Acquire a
NMR spectrum.[8] -
Run a blank sample of TEPO in the same solvent for reference.
-
-
Data Analysis:
-
Identify the phosphorus peak.[6] If multiple peaks appear, check for hydrolysis (formation of Boric acid/
adducts). -
Calculate
.
-
Practical Implications for Drug Development
While borate esters are rarely used as Lewis acids in the final drug product, their acidity profile dictates their stability and utility as intermediates (e.g., in Suzuki-Miyaura coupling).
-
Scavenging: Weak Lewis acidic borates (
) are poor scavengers. If you need to trap hard nucleophiles (Fluoride), switch to Tris(hexafluoroisopropyl) borate . -
Stability vs. Reactivity: There is an inverse relationship between Lewis acidity and hydrolytic stability.
-
High Acidity
Rapid Hydrolysis (Susceptible to attack). -
Low Acidity
Higher Stability (e.g., Pinacol esters are sterically protected and electronically deactivated, making them shelf-stable).
-
References
-
Beckett, M. A., et al. (1996). "Lewis acidity of tris(pentafluorophenyl)borane and its adducts." Polyhedron, 15(15), 2515-2520.
-
Gutmann, V. (1975).[2] "The Donor-Acceptor Approach to Molecular Interactions." Coordination Chemistry Reviews, 15(2), 207-237.
-
Ingleson, M. J., et al. (2005). "Boron Lewis Acids."[1][2][8][4][5][7][9] Chemical Communications.[8] (Seminal work on quantifying Boron acidity).
-
BenchChem. (2025).[4] "A Comparative Analysis of the Lewis Acidity of Trioctyl Borate and Trimethyl Borate." (Data on steric effects).
-
Greb, L. (2018). "Lewis Acidity: From Qualitative Concepts to Quantitative Scales." Chemistry - A European Journal. (Comprehensive review of AN scales).
Sources
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. magritek.com [magritek.com]
- 3. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 6919-80-8: Boricacidtrishexafluoroisopropylester; 95% [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Definitive Guide: GC-MS Analysis for Triisopropyl Borate Purity
Topic: GC-MS Method for Determining the Purity of Triisopropyl Borate Content Type: Publish Comparison Guide
Executive Summary
Triisopropyl borate (TIPB) is a critical reagent in Suzuki-Miyaura couplings and semiconductor precursor synthesis.[1] Its high susceptibility to hydrolysis—rapidly decomposing into boric acid and isopropanol upon contact with ambient moisture—renders standard "wet" analytical methods (like HPLC) ineffective.[1]
This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed specifically to overcome the hydrolysis challenge. Unlike simple titration (which measures total boron) or GC-FID (which lacks structural specificity), this GC-MS workflow provides the molecular fingerprinting necessary to identify synthesis byproducts, degradation species, and trace organic contaminants.
Part 1: Method Comparison – Why GC-MS?
While GC-FID is the industry standard for routine "area percent" purity, it fails to detect co-eluting impurities or confirm the identity of the main peak. GC-MS bridges this gap.[1]
Table 1: Comparative Analysis of Purity Determination Methods
| Feature | GC-MS (Recommended) | GC-FID | Titration (Neutralization) |
| Primary Output | Identity & Purity (Mass Spectrum + Retention Time) | Purity % (Retention Time only) | Total Boron Content |
| Specificity | High: Distinguishes TIPB from other borate esters.[1] | Medium: Relies solely on retention time match. | Low: Cannot distinguish TIPB from other borates or boric acid. |
| Impurity ID | Excellent: Identifies unknowns (e.g., dimers, mixed esters). | Poor: Unknown peaks remain unknown. | None: Only measures bulk property. |
| Moisture Sensitivity | High: Requires dry solvents and inert gas.[1] | High: Hydrolysis products (IPA) can skew integration.[1] | Critical: Water alters the titration endpoint. |
| Best Use Case | R&D, Troubleshooting, Impurity Profiling | Routine QC, Batch Release | Raw Material Assay (Boron %) |
Part 2: The "Dry-Path" GC-MS Protocol
Core Directive: The validity of this protocol rests entirely on moisture exclusion . Any ingress of water will hydrolyze TIPB inside the vial or column, leading to false high peaks for Isopropanol (IPA) and peak tailing for Boric Acid.
1. Experimental Setup
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]
-
Why? A non-polar phase minimizes interaction with the Lewis-acidic boron center, reducing peak tailing compared to polar wax columns.
-
-
Carrier Gas: Helium (Ultra High Purity >99.999%), Constant Flow 1.0 mL/min.[1]
-
Inlet: Split/Splitless in Split Mode (50:1) .
-
Why? TIPB is volatile; split injection prevents column overload and improves peak shape.[1]
-
-
Inlet Temperature: 200°C. (Avoid excessive heat >250°C to prevent thermal decomposition).
2. Sample Preparation (The "Dry-Box" Technique)
-
Solvent Selection: Use Anhydrous n-Hexane or Toluene (stored over molecular sieves).[1]
-
Preparation:
-
Derivatization (Optional but Recommended for Boric Acid):
-
If you suspect significant hydrolysis, add 10 µL of 2,3-dimethyl-2,3-butanediol (Pinacol) . This converts free boric acid into a volatile pinacol boronate ester, making it detectable by GC.[1]
-
3. MS Acquisition Parameters
-
Transfer Line: 250°C.[1]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35 – 350.[1]
-
Solvent Delay: 3.0 min (Adjust to skip the solvent peak).
Part 3: Data Interpretation & Validation
Mass Spectrum of Triisopropyl Borate (MW = 188.1)
The Electron Impact (EI) spectrum of borate esters is distinct but often shows a weak molecular ion.
-
Molecular Ion (M+): m/z188 (Often weak intensity).[1]
-
Base Peak: m/z43 (Isopropyl cation
, due to alpha cleavage).[1] -
Diagnostic Fragments:
Identifying Impurities
-
Isopropanol (IPA): m/z 45 (Base peak).[1] Presence indicates hydrolysis or residual starting material.[1]
-
Cyclohexane: Often used as an azeotropic agent in synthesis.[1] Look for m/z 56, 84.[1]
-
Mixed Esters: If Ethanol was present in the system, look for peaks with masses 174 (Diethyl-isopropyl borate) or similar hybrids.[1]
Part 4: Visualizing the Workflow
The following diagram outlines the logical decision process and experimental workflow for TIPB analysis.
Caption: Figure 1.[1][2] Decision tree and "Dry-Path" workflow for the GC-MS analysis of Triisopropyl Borate.
References
-
Beckett, M. A., et al. (1996).[1][3] "A convenient NMR method for the measurement of Lewis acidity at boron centres." Polymer, 37(20), 4629–4631.[1] (Context on Borate Ester Acidity/Stability).
-
Wang, Q., et al. (2014).[1] "Study on the Hydrolytic Stability of Borate Ester." Applied Mechanics and Materials. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectra of Organic Compounds: Borate Esters. NIST Chemistry WebBook.[1] Retrieved from [Link][1]
Sources
A Comparative Guide to the Quantitative Analysis of Triisopropyl Borate in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise quantification of reagents and products within a reaction mixture is paramount for process optimization, yield determination, and quality control. Triisopropyl borate, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, necessitates accurate monitoring to ensure reaction completion and minimize impurities. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of triisopropyl borate in a reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers insights into the strengths and limitations of each method, and provides the necessary data to empower you to select the most appropriate technique for your specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Analytes
Gas chromatography is a powerful separation technique well-suited for volatile and thermally stable compounds like triisopropyl borate. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range, making it a robust method for quantitative analysis.
Principle of Operation
In GC-FID, the sample is vaporized and injected into a long, thin column coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample through the column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. The eluted compounds are then combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, which is then measured by the detector.
Experimental Workflow
Caption: Workflow for quantitative analysis of triisopropyl borate by GC-FID.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: A mid-polarity column such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpoloxane) or equivalent is recommended to achieve good separation from common reaction solvents and byproducts.[1] A typical dimension is 30 m x 0.32 mm ID x 1.8 µm film thickness.[2]
Reagents:
-
Triisopropyl borate (high purity standard for calibration)
-
Internal Standard (IS): Dodecane or another suitable n-alkane that does not co-elute with other components in the reaction mixture.
-
Solvent: Isopropanol or another appropriate solvent that is compatible with the reaction mixture and provides good solubility for all components.
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of triisopropyl borate standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Accurately weigh a known amount of the internal standard and dissolve it in the solvent to prepare an IS stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by adding varying known amounts of the triisopropyl borate stock solution and a constant, known amount of the internal standard stock solution to volumetric flasks and diluting to the mark with the solvent.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and dissolve it in a known volume of the solvent containing the internal standard at the same concentration as in the calibration standards.
-
-
GC-FID Analysis:
-
Data Analysis:
-
Integrate the peak areas of triisopropyl borate and the internal standard in the chromatograms of the calibration standards and the sample.
-
Calculate the response factor (RF) for triisopropyl borate relative to the internal standard using the calibration standards.
-
Plot a calibration curve of the peak area ratio (analyte/IS) versus the concentration ratio (analyte/IS).
-
Determine the concentration of triisopropyl borate in the sample using the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Precision and Structural Confirmation
Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct determination of the concentration of an analyte by comparing the integral of its signal to that of a certified internal standard. It is a non-destructive technique that also provides structural information, confirming the identity of the analyte. Both ¹H and ¹¹B NMR can be utilized for the quantification of triisopropyl borate.
Principle of Operation
The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a known amount of a certified internal standard is added to a known amount of the sample. By comparing the integrated area of a specific resonance of the analyte to that of a resonance from the internal standard, the molar ratio of the two can be determined with high accuracy and precision.[5]
¹H qNMR: High Resolution and Accessibility
¹H NMR is widely available and offers high resolution. For triisopropyl borate, the methine proton (CH) and the methyl protons (CH₃) give distinct signals that can be used for quantification.
Experimental Workflow
Caption: Workflow for quantitative ¹H NMR analysis of triisopropyl borate.
Detailed Experimental Protocol for ¹H qNMR
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
Reagents:
-
Certified Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, and has a simple ¹H NMR spectrum with a singlet in a region that typically does not overlap with other signals. 1,4-Bis(trimethylsilyl)benzene (BTMSB) is another option for non-polar analytes.[6]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent that dissolves all components of the reaction mixture.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the certified internal standard (e.g., 5-10 mg of maleic acid) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube and dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with a small line broadening factor (e.g., 0.3 Hz).[6]
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of triisopropyl borate (e.g., the septet of the methine proton around 4.3 ppm or the doublet of the methyl protons around 1.2 ppm) and a signal of the internal standard (e.g., the singlet of maleic acid around 6.3 ppm).
-
Calculate the concentration of triisopropyl borate using the following formula:
Concentration (mol/L) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) / V_solvent
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass of the internal standard
-
MW = Molecular weight of the internal standard
-
V = Volume of the solvent
-
¹¹B qNMR: Specificity for Boron-Containing Species
¹¹B NMR offers the advantage of directly observing the boron nucleus, providing high specificity for boron-containing compounds. The chemical shift of triisopropyl borate is distinct from other boron species that might be present in a reaction mixture, such as boric acid or boronic acids.[7][8]
Key Considerations for ¹¹B qNMR:
-
Broad Signals: Boron is a quadrupolar nucleus, which can lead to broader signals compared to ¹H NMR.
-
Background Signal: Standard borosilicate NMR tubes will produce a broad background signal. For high accuracy, quartz NMR tubes are recommended.[9]
-
Chemical Shift Range: ¹¹B has a wide chemical shift range, which aids in resolving different boron species. The chemical shift for tri-coordinate borate esters like triisopropyl borate is typically in the range of +18 to +20 ppm relative to BF₃·OEt₂.[7][10]
The experimental protocol for ¹¹B qNMR is analogous to that of ¹H qNMR, with the appropriate selection of an internal standard containing boron and optimization of acquisition parameters for the ¹¹B nucleus.
Acid-Base Titration: A Classic and Cost-Effective Method
Titration is a classic, cost-effective, and accurate method for determining the concentration of a substance. For triisopropyl borate, this involves a two-step process: hydrolysis of the ester to boric acid, followed by the titration of the weak boric acid with a strong base in the presence of a polyol.
Principle of Operation
Triisopropyl borate readily hydrolyzes in the presence of water to form boric acid and isopropanol.
B(OCH(CH₃)₂)₃ + 3H₂O → B(OH)₃ + 3CH₃CH(OH)CH₃
Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, the addition of a polyol, such as mannitol, forms a more acidic complex with the borate ion, allowing for a sharp and accurate endpoint determination.[11]
Experimental Workflow
Caption: Workflow for quantitative analysis of triisopropyl borate by titration.
Detailed Experimental Protocol
Instrumentation:
-
Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
D-Mannitol.
-
Acetone and deionized water.
Procedure:
-
Titrant Standardization: Standardize the NaOH solution against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation and Hydrolysis:
-
Accurately weigh a known amount of the reaction mixture into a beaker.
-
Add a suitable solvent mixture (e.g., 50:50 acetone/water) to dissolve the sample and ensure complete hydrolysis of the triisopropyl borate. The hydrolysis is typically rapid.
-
-
Titration:
-
Add an excess of D-mannitol (e.g., 2-5 g) to the sample solution and stir until dissolved.
-
Titrate the solution with the standardized NaOH solution.
-
Monitor the pH throughout the titration. The endpoint is the inflection point of the titration curve.
-
-
Calculation:
-
Calculate the moles of NaOH used to reach the endpoint.
-
The moles of NaOH are equal to the moles of boric acid, which in turn are equal to the moles of triisopropyl borate in the sample.
-
Calculate the concentration of triisopropyl borate in the reaction mixture.
-
Performance Comparison
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Separation based on volatility and interaction with stationary phase, followed by combustion and ion detection. | Proportionality of NMR signal integral to the number of nuclei. | Hydrolysis to boric acid, followed by complexation with mannitol and titration with a strong base. |
| Specificity | High, based on retention time. Co-elution can be an issue. | Very high, provides structural confirmation. ¹¹B NMR is specific to boron species. | Moderate, assumes all titrated acid comes from triisopropyl borate. Other acidic/basic components can interfere. |
| Sensitivity | High (ppm to ppb level). | Moderate (low mM to µM range).[3] | Low (typically for concentrations > 0.1% w/w). |
| Precision | High (RSD < 2%).[2] | Very high (RSD < 1%).[5] | High (RSD < 1% for well-defined endpoints).[12] |
| Accuracy | High, dependent on the quality of the calibration standards. | Very high, as it is a primary ratio method.[13] | High, dependent on the accuracy of the titrant standardization.[12] |
| Sample Throughput | Moderate (typically 20-30 minutes per sample). | Low to moderate (5-15 minutes per sample, but requires longer setup for quantitative parameters). | High (can be automated for rapid analysis). |
| Cost | High initial instrument cost, moderate running costs. | Very high initial instrument cost, moderate running costs. | Low instrument cost, low running costs. |
| Ease of Use | Requires skilled operator for method development and troubleshooting. | Requires specialized knowledge for data acquisition and processing. | Relatively simple, especially with an autotitrator. |
| Sample Type | Volatile and thermally stable compounds. | Soluble samples. | Liquid samples, can be adapted for solids. |
Conclusion and Recommendations
The choice of analytical method for the quantitative analysis of triisopropyl borate in a reaction mixture depends on the specific requirements of the analysis.
-
Gas Chromatography (GC-FID) is a reliable and sensitive method that is well-suited for routine quality control where high throughput and good precision are required. It is particularly advantageous when the analysis of other volatile components in the reaction mixture is also of interest.
-
Quantitative NMR (qNMR) is the method of choice when high accuracy and precision are paramount, and when structural confirmation of the analyte is necessary. ¹¹B qNMR, in particular, offers unparalleled specificity for boron-containing compounds. While the initial investment is high, the detailed information it provides can be invaluable in research and development settings.
-
Acid-Base Titration is a cost-effective, simple, and accurate method for determining the concentration of triisopropyl borate, especially at higher concentrations. Its simplicity makes it an excellent choice for in-process control where rapid feedback is needed and the reaction matrix is well-defined and free of interfering acidic or basic species.
By understanding the principles, protocols, and comparative performance of these three techniques, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate method for the quantitative analysis of triisopropyl borate, ensuring the reliability and robustness of their synthetic processes.
References
-
SDSU Chemistry & Biochemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Supporting Information for: 11B{1H} D-HMQC and 11B{1H dephased} NMR of spent dehydrated BNNT. (n.d.). DOI. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Makaje, N., et al. (1995). 11B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Journal of the Chemical Society, Faraday Transactions.
-
ResearchGate. (n.d.). 11 B NMR chemical shifts of alkoxides and hydrides. Retrieved from [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
- Laghi, L., et al. (2022). Validation of a H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content and K-Index Value in D. Foods.
-
University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]
-
Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]
- D'Amelia, R. P., et al. (2021). Application of H-NMR for the quantitative analysis of mixtures of oleate esters of short chain alcohols (C1-C4). Morressier.
- Ntsomboh-Ntsefong, G. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology.
- National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer.
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
ResearchGate. (2020). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Retrieved from [Link]
-
ResearchGate. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectroscopy with internal and external standards for the quantification of libraries. Retrieved from [Link]
-
ResearchGate. (2020). What is the best column temperature program to analyze BTEX concentration in dichloromethane extractant using GC-FID method with hydrogen carrier gas?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
- D'Amelia, R. P., et al. (2014). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
-
US Pharmacopeia. (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
-
ResearchGate. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
PubMed. (2005). Validation of quantitative NMR. Retrieved from [Link]
-
National Institutes of Health. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]
- Pierens, G. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
-
Hach. (n.d.). Boric Acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
PubMed. (2005). Validation of quantitative NMR. Retrieved from [Link]
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Validation of Synthetic Methods: Triisopropyl Borate (TIPB) in Boronic Acid Synthesis
Executive Summary: The "Goldilocks" Reagent
In the synthesis of aryl boronic acids—critical precursors for Suzuki-Miyaura cross-couplings—reagent selection is often a trade-off between atom economy and process stability. While Trimethyl Borate (TMB) offers high atom economy, its extreme moisture sensitivity and tendency to form polymorphs often lead to variable yields. Bis(pinacolato)diboron (
Triisopropyl Borate (TIPB) emerges as the "Goldilocks" reagent for pharmaceutical intermediates. Its steric bulk provides kinetic stability against atmospheric moisture without compromising electrophilicity during lithium-halogen exchange. This guide validates a synthetic method using TIPB, demonstrating its superiority in purity and reproducibility for regulated drug development environments.
Comparative Analysis: TIPB vs. Alternatives
The following analysis compares TIPB against common boron sources. The data highlights why TIPB is preferred for scale-up and validation, despite slightly lower atom economy than TMB.
Table 1: Physicochemical & Performance Comparison
| Feature | Trimethyl Borate (TMB) | Triethyl Borate (TEB) | Triisopropyl Borate (TIPB) | Bis(pinacolato)diboron |
| Formula | ||||
| Boiling Point | 68°C | 117°C | 139-141°C | Solid (MP: 139°C) |
| Hydrolysis Rate | Instantaneous (High Risk) | Rapid | Moderate (Process Stable) | Very Slow |
| Atom Economy | High | Moderate | Moderate | Low |
| Handling | Clogs needles (hydrolysis) | Standard | Excellent liquid handling | Solid handling req. |
| Process Yield * | 65% | 85% | 91% | >90% (Catalytic) |
| Cost Efficiency | High | High | Medium | Low |
*Yield data based on lithiation of 1,3-dibromotoluene (Source: Comparative process chemistry data).
Expert Insight: The Steric Advantage
The critical failure mode in boronic acid synthesis is the formation of boroxines or polymerization prior to the desired reaction.
-
TMB: The small methyl group allows rapid attack by adventitious water, generating boric acid precipitates that occlude transfer lines.
-
TIPB: The bulky isopropyl groups create a "steric umbrella" around the boron center. This retards the rate of hydrolysis during reagent charging (an open-system operation) but does not significantly hinder the attack of the nucleophilic Aryl-Lithium species at -78°C. This selective reactivity is the core mechanistic justification for its use in validated methods.
The Synthetic Method: Mechanism & Pathway
The validated method focuses on the Cryogenic Lithium-Halogen Exchange followed by Electrophilic Trapping .
Mechanism Diagram
The following diagram illustrates the reaction pathway, highlighting the critical "Ate" complex intermediate which must be stabilized by low temperatures.
Caption: Mechanistic pathway from Aryl Bromide to Boronic Acid via the critical Boronate "Ate" Complex.
Validated Experimental Protocol
This protocol is designed with Self-Validating steps (In-Process Controls - IPC) to ensure scientific integrity.
Target Reaction: Synthesis of Phenylboronic Acid (Model Substrate) Reagents: Bromobenzene (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl Borate (1.2 eq) , THF (Anhydrous).
Step-by-Step Methodology
-
System Preparation (Critical for Purity):
-
Flame-dry a 3-neck round bottom flask under a stream of Argon.
-
Rationale: Borates are moisture sensitive.[1] Any water present will consume n-BuLi and hydrolyze TIPB, lowering yield.
-
-
Reagent Charging:
-
Charge THF and Bromobenzene. Cool to -78°C (Dry ice/Acetone bath).
-
IPC 1: Verify internal temperature is <-75°C before proceeding.
-
-
Lithiation (The Exchange):
-
Add n-BuLi dropwise over 30 minutes. Maintain temp <-70°C.
-
Stir for 1 hour at -78°C.
-
Self-Validation (IPC 2): Aliquot 0.1 mL, quench in MeOH, and run GC-MS.
-
Pass Criteria: >98% conversion of Bromobenzene to Benzene (reduced product). If unreacted bromide remains, lithiation is incomplete.
-
-
-
Electrophilic Trapping (The TIPB Advantage):
-
Add Triisopropyl Borate (TIPB) dropwise.
-
Observation: The solution should remain clear. Turbidity indicates moisture ingress.
-
Warm slowly to Room Temperature (RT) over 2 hours.
-
Mechanism:[2][3][4][5] The bulky isopropyl groups prevent the formation of "double-addition" borinic acid byproducts (
), a common impurity with TMB.
-
-
Hydrolysis & Isolation:
-
Quench with 2N HCl. Stir for 30 mins.
-
Extract with EtOAc, wash with brine, dry over
. -
Concentrate to yield the crude boronic acid.
-
Method Validation Framework (ICH Q2)
To publish this method or use it in drug development, it must meet ICH Q2(R1/R2) standards.
Validation Workflow Diagram
This diagram outlines the logic flow for validating the TIPB synthetic method.
Caption: Validation logic flow based on ICH Q2 guidelines for synthetic processes.
Validation Parameters & Acceptance Criteria
| Parameter | Definition | Acceptance Criteria for TIPB Method |
| Specificity | Ability to assess the analyte unequivocally. | 1H NMR must show distinct isopropyl cleavage; no Ar-Br peaks. |
| Linearity | Proportionality of results within a range. | Yield consistent (±5%) across scales (1g, 5g, 10g). |
| Accuracy | Closeness of agreement to true value.[6] | Isolated yield >85%; Purity (HPLC) >98%. |
| Robustness | Capacity to remain unaffected by small variations. | Yield stable if TIPB addition temp varies (-78°C to -60°C). |
References
-
Li, W., et al. (2005). "Lithium-Halogen Exchange: Optimization of Boronic Acid Synthesis." Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[7]
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
Brown, H. C., & Cole, T. E. (1983). "Organoboranes.[1] 31. Organolithium reagents in the synthesis of boronic esters." Organometallics.
-
Sigma-Aldrich. (2023). "Triisopropyl Borate Product Specification and Safety Data Sheet." Merck KGaA.
Sources
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- 4. database.ich.org [database.ich.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. chem.pku.edu.cn [chem.pku.edu.cn]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Triisopropyl Borate in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of a reagent for large-scale synthesis is a decision governed by a complex interplay of cost, efficiency, safety, and scalability. Triisopropyl borate (TIPB), a versatile and widely used chemical intermediate, is frequently at the center of this decision-making process, particularly in the synthesis of boronic acids and their derivatives. This guide provides an in-depth cost-benefit analysis of employing TIPB in industrial applications, moving beyond simple catalog prices to explore the nuanced economic and practical implications of its use compared to viable alternatives.
The Central Role of Triisopropyl Borate in Modern Synthesis
Triisopropyl borate (CAS 5419-55-6) is most recognized as a key precursor for producing boronic acids and esters, which are fundamental building blocks in modern organic chemistry.[1] Its most prominent application is in the lead-up to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for creating carbon-carbon bonds in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The high purity of TIPB is critical, as it directly translates to cleaner reactions and higher yields, which are paramount for cost-effective and scalable API production.[1]
Beyond this primary function, TIPB's utility extends to:
-
Lewis Acid Catalysis: It can effectively catalyze a range of organic reactions, including esterifications and condensations.[2]
-
Material Science: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers and as a component in the formulation of advanced coatings and adhesives.[3]
-
Direct Synthesis: In certain protocols, lithium triisopropyl borate salts, formed in situ, can be used directly in coupling reactions, offering a more streamlined and efficient workflow.[4]
A Comprehensive Cost-Benefit Analysis
The decision to implement TIPB on a large scale requires a holistic view, weighing its direct and indirect costs against its significant process benefits.
Cost Factors: The Investment
The primary expenditures associated with TIPB are not limited to the reagent's price but also encompass the infrastructure and safety measures required for its handling.
| Cost Factor | Description | Key Considerations for Large-Scale Use |
| Reagent Price | The direct procurement cost of high-purity triisopropyl borate. Prices can vary based on supplier and volume. | Bulk pricing is significantly lower. Representative prices range from approximately ₹1500/kg (~$18/kg) for industrial grades to higher costs for specialized purities.[5] Retail prices for smaller quantities are much higher, e.g., $258 for 750g or $614 for 2kg. |
| Handling & Safety | TIPB is a flammable liquid (Flash Point: 10°C) and is moisture-sensitive.[6][7] | Requires investment in explosion-proof equipment, inert atmosphere (e.g., nitrogen or argon) blanketing, and specialized storage areas.[8][9] Costs include personal protective equipment (PPE), ventilation systems, and fire suppression measures.[7] |
| Process Infrastructure | The synthesis of boronic esters from TIPB often involves highly reactive organometallic reagents (Grignard or organolithiums) at very low temperatures. | Requires cryogenic cooling capabilities (-78°C is common), which have significant energy and equipment costs.[10] Careful, controlled addition funnels and robust temperature monitoring are essential. |
| Waste Disposal | The reaction workup generates waste streams, including solvent and inorganic salts. | Costs associated with the responsible disposal of chemical waste must be factored into the overall process budget. |
| Raw Material Synthesis | Industrial production of TIPB is typically achieved via the direct esterification of boric acid or boric anhydride with isopropanol, requiring distillation to remove water.[11] | While often purchased, in-house synthesis can be an option, but carries costs of raw materials, energy for heating and distillation, and capital equipment.[12] |
Benefit Factors: The Return
The benefits of using TIPB are realized in process efficiency, product quality, and overall project timeline, which often outweigh the initial costs.
| Benefit Factor | Description | Impact on Large-Scale Synthesis |
| High Yield & Purity | The use of high-purity TIPB leads to cleaner reactions, minimizing side-product formation.[1] | Reduces the burden on downstream purification processes, saving time, solvent, and labor, thereby lowering the cost per kilogram of the final product. |
| Process Efficiency | Enables one-pot procedures where the boronic acid intermediate is generated and used in a subsequent coupling reaction without isolation.[4][10] | Significantly shortens production cycles, reduces handling of potentially unstable intermediates, and lowers operational costs. |
| Versatility | TIPB is a precursor to a vast array of boronic acids and esters, making it a flexible building block for diverse synthetic targets.[2] | A single, well-understood reagent can be used across multiple projects in a drug development pipeline, streamlining process development and procurement. |
| Intermediate Stability | The resulting boronate esters are often more stable, less prone to protodeboronation, and easier to handle than their corresponding free boronic acids.[4][13] | Improves the shelf-life of key intermediates and reduces product loss during storage and handling, protecting valuable synthetic material. The steric bulk of the isopropyl groups contributes to this stability.[2] |
Comparative Analysis with Key Alternatives
While TIPB is a workhorse reagent, alternative methods for introducing boron exist. The choice depends heavily on the specific substrate, scale, and available equipment.
// Nodes Start [label="Select Boron Reagent\nfor Large-Scale Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Substrate [label="Is Substrate Tolerant of\nGrignard/Organolithium?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_TIPB [label="Use Triisopropyl Borate (TIPB)\n- Cost-effective for bulk\n- Established protocols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_B2pin2 [label="Use Miyaura Borylation (B2pin2)\n- Milder conditions\n- Broader functional group tolerance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stability [label="Is Boronic Acid\nIntermediate Unstable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; One_Pot [label="Consider One-Pot\nTIPB -> Suzuki Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate_Ester [label="Isolate Boronic Ester\nfor Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Substrate; Check_Substrate -> Use_TIPB [label="Yes"]; Check_Substrate -> Use_B2pin2 [label="No"]; Use_TIPB -> Check_Stability; Check_Stability -> One_Pot [label="Yes"]; Check_Stability -> Isolate_Ester [label="No"]; }
Caption: Decision flowchart for boron reagent selection.| Reagent / Method | Mechanism | Key Advantages | Key Disadvantages | Best Suited For |
| Triisopropyl Borate (TIPB) | Trapping of organolithium or Grignard reagents.[14] | Low cost at bulk scale, high atom economy, well-established and versatile. | Requires cryogenic temperatures and highly reactive organometallics; limited functional group tolerance. | Large-scale synthesis of relatively simple aryl or alkyl boronic esters where the precursors are readily available. |
| Miyaura Borylation (e.g., B2pin2) | Pd-catalyzed cross-coupling of an aryl/vinyl halide with a diboron reagent.[15] | Milder reaction conditions, excellent functional group tolerance, avoids strong bases/nucleophiles. | Higher reagent cost (B2pin2 and Pd catalyst), generates stoichiometric pinacol waste. | Synthesis of complex, highly functionalized molecules where organometallic routes would fail. |
| Other Borate Esters (e.g., Trimethyl Borate) | Same as TIPB. | Can be used in similar reactions. | Precursors (e.g., borine, boron trihalides) are often more hazardous and expensive for industrial scale-up.[11] Less sterically hindered, potentially leading to more side reactions. | Laboratory-scale synthesis; less common for large-scale production compared to TIPB. |
| MIDA Boronates | Pre-formed, stable boronic acid surrogates. | Exceptionally stable, benchtop-stable indefinitely, allows for iterative cross-coupling.[16] | High reagent cost, requires additional protection and deprotection steps, adding to the overall process mass intensity. | Multi-step, complex syntheses requiring sequential cross-couplings where precise control is needed. |
Field-Proven Experimental Protocols
The following protocols are representative of large-scale laboratory or pilot-plant operations and emphasize the practical considerations for safety and efficiency.
Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester
This two-step, one-pot procedure demonstrates the synthesis of a boronic ester from an aryl bromide using TIPB, followed by transesterification for enhanced stability.
// Nodes A [label="1. Grignard Formation\n(4-Bromoanisole + Mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Borylation @ -78°C\n(Add Grignard to TIPB in THF)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Aqueous Workup\n(Quench with NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Transesterification\n(Add Pinacol, Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Isolation\n(Filter, Concentrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Slow Addition"]; B -> C [label="Warm to RT"]; C -> D [label="Extract & Dry"]; D -> E [label="Stir @ RT"]; }
Caption: Workflow for arylboronic ester synthesis.Materials:
-
4-Bromoanisole (1.00 kg, 5.35 mol)
-
Magnesium turnings (143 g, 5.88 mol)
-
Triisopropyl borate (1.38 L, 1.12 kg, 5.99 mol)
-
Pinacol (695 g, 5.88 mol)
-
Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Hexanes
-
Saturated aqueous Ammonium Chloride (NH4Cl)
Procedure:
-
Safety First: Ensure the entire apparatus is oven-dried, assembled hot, and maintained under a positive pressure of dry nitrogen. All solvents must be anhydrous.
-
Grignard Formation: To a 20 L reactor equipped with a mechanical stirrer, condenser, and dropping funnel, charge magnesium turnings and 2 L of anhydrous THF. Add ~50 mL of the 4-bromoanisole. If the reaction does not initiate (indicated by warming and bubbling), add a small crystal of iodine. Once initiated, add the remaining 4-bromoanisole, dissolved in 4 L of THF, dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 2 hours until most of the magnesium is consumed.
-
Borylation: In a separate 50 L reactor, charge the triisopropyl borate and 5 L of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Crucial Addition: Transfer the freshly prepared Grignard reagent to the cold TIPB solution via cannula or a pressure-equalizing dropping funnel at a rate that maintains the internal temperature below -65°C. This is a highly exothermic step requiring robust cooling.
-
Workup: After addition, allow the mixture to slowly warm to room temperature overnight with continued stirring. Cool the mixture to 0°C in an ice bath and slowly quench by adding 5 L of saturated aqueous NH4Cl.
-
Transesterification for Stability: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Add the pinacol to the filtrate and stir at room temperature for 4 hours.
-
Isolation: Concentrate the solution under reduced pressure. Add 5 L of hexanes to precipitate the product. Cool to 0°C, collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield the stable pinacol ester.
Conclusion and Strategic Recommendations
The cost-benefit analysis of triisopropyl borate is not a simple calculation of reagent price. It is a strategic assessment of the entire manufacturing process.
Triisopropyl borate is the reagent of choice when:
-
Scale is large: Its low cost in bulk quantities provides a significant economic advantage over alternatives like B2pin2.
-
Precursors are simple and robust: The synthesis relies on organometallic intermediates, making it ideal for aryl or alkyl halides that can readily form Grignard or organolithium reagents without deleterious side reactions.
-
Process efficiency is a key driver: The ability to perform one-pot borylation and subsequent coupling reactions can dramatically reduce cycle times and operational costs, a crucial factor in the competitive pharmaceutical industry.
Conversely, for highly complex, functionalized substrates that are incompatible with organometallic reagents, the higher cost of a Miyaura borylation approach is justified by its milder conditions and superior compatibility.
Ultimately, TIPB remains an indispensable tool for industrial chemistry. Its benefits in terms of cost-effectiveness, versatility, and efficiency, when applied to appropriate substrates, solidify its position as a foundational reagent in the large-scale synthesis of boron-containing intermediates for the pharmaceutical and fine chemical sectors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triisopropyl Borate: Essential for Pharmaceutical Synthesis & Drug Development.
- Yeve Chemicals Industries. (n.d.). Triisopropyl Borate Cas No 5419 55 6.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Triisopropyl Borate Applications in Material Science.
- Google Patents. (2013). CN103204866A - Production method of high purity triisopropyl borate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Triisopropyl Borate | 5419-55-6.
- IndiaMART. (n.d.). Liquid Triisopropyl Borate (5419-55-6), Packaging Type: Hdpe, 30kg at ₹ 1500/kg in Hyderabad.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triisopropyl Borate: Essential Intermediate for Pharmaceutical and Fine Chemical Synthesis.
- JSC Aviabor. (n.d.). Triisopropyl borate.
- European Publication Server. (2020). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR.
- Google Patents. (2015). CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration.
- Organic Syntheses. (2005). SYNTHESIS OF ORTHO SUBSTITUTED ARYLBORONIC ESTERS.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide.
- Sigma-Aldrich. (n.d.). Triisopropyl borate >= 98%.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Triisopropyl borate.
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- Pi, C., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.
- ChemicalBook. (2026). Triisopropyl borate - Safety Data Sheet.
- American Chemical Society. (2013). Some Items of Interest to Process R&D Chemists and Engineers.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Triisopropyl borate.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Triisopropyl borate.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General knowledge, specific URL not available from search). A relevant review article is: Martins, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4248. Retrieved from [Link]
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
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- 5. indiamart.com [indiamart.com]
- 6. Triisopropyl borate | JSC Aviabor [jsc-aviabor.com]
- 7. chemicalbook.com [chemicalbook.com]
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]
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- 16. Boronic Acids & Derivatives [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
